molecular formula C20H24N2O B6958947 N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide

N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide

Cat. No.: B6958947
M. Wt: 308.4 g/mol
InChI Key: COIHTEKLPBOLEG-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is an organic compound characterized by its unique structural features, including a cyclopropyl group, a phenyl ring, and a pyridinylmethyl moiety

Properties

IUPAC Name

N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-20(2,17-6-4-3-5-7-17)14-19(23)22(18-8-9-18)15-16-10-12-21-13-11-16/h3-7,10-13,18H,8-9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIHTEKLPBOLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N(CC1=CC=NC=C1)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropyl and pyridinylmethyl intermediates, followed by their coupling with a butanamide backbone.

    Cyclopropyl Intermediate Synthesis: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Pyridinylmethyl Intermediate Synthesis: The pyridinylmethyl group can be synthesized through alkylation reactions involving pyridine derivatives and alkyl halides.

    Coupling Reaction: The final step involves coupling the cyclopropyl and pyridinylmethyl intermediates with a butanamide backbone, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and pyridinyl rings can participate in electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings, due to its structural rigidity and functional group diversity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group provides steric hindrance, while the phenyl and pyridinylmethyl groups facilitate binding to hydrophobic pockets or aromatic residues in the target protein. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-methyl-3-phenylbutanamide: Lacks the pyridinylmethyl group, resulting in different binding properties and biological activities.

    N-(pyridin-4-ylmethyl)-3-methyl-3-phenylbutanamide: Lacks the cyclopropyl group, affecting its steric and electronic properties.

    N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-3-ylmethyl)butanamide: Similar structure but with a pyridin-3-ylmethyl group, which may alter its binding affinity and selectivity.

Uniqueness

N-cyclopropyl-3-methyl-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of its cyclopropyl, phenyl, and pyridinylmethyl groups. This combination provides a distinct steric and electronic environment, making it a valuable scaffold for the development of new compounds with specific biological activities.

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